2,2-二甲基-3-苯基氮丙啶

描述

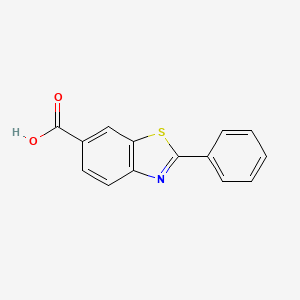

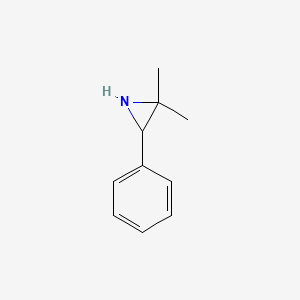

2,2-Dimethyl-3-phenylaziridine is a compound that belongs to the class of organic compounds known as aziridines, which are three-membered heterocycles containing a nitrogen atom. The specific structure of 2,2-dimethyl-3-phenylaziridine includes a phenyl group attached to the aziridine ring, which is further substituted with two methyl groups at the same carbon atom.

Synthesis Analysis

The synthesis of aziridine derivatives can be complex due to the strain in the three-membered ring and the reactivity of the nitrogen atom. For instance, the synthesis of 3-phenylaziridine-2-carboxaldehyde dimer involves a two-step process starting from a commercially available epoxy ester, followed by treatment with sodium azide and triphenylphosphine, and then reduction with DIBAL to yield the aziridine aldehyde dimer as a bench-stable solid .

Molecular Structure Analysis

Aziridines are known for their strained ring system and the reactivity associated with it. The molecular structure and properties of aziridine derivatives have been studied using quantum chemical calculations, such as density functional theory (DFT) and Atoms in Molecules (AIM) theory. These studies provide insights into the thermodynamic parameters, vibrational analysis, and the nature of various intra- and intermolecular interactions .

Chemical Reactions Analysis

Aziridines can undergo a variety of chemical reactions, often initiated by the ring strain and the nucleophilicity of the nitrogen atom. For example, 2,2-dimethylaziridines with a COR group on nitrogen can undergo ring opening by sodium thiophenolate with regioselectivity, indicating direct nucleophilic attack . Additionally, reactions with chlorides of unsaturated and amino-substituted acids can lead to the formation of substituted oxazolines and keto amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of aziridines are influenced by their three-membered ring structure and substituents. For example, 3-phenylaziridine-2-carboxaldehyde dimer is soluble in various organic solvents and can be characterized by NMR spectroscopy . The stability of aziridine derivatives in physiological media is also of interest, as they can undergo rapid hydrolysis under neutral or acidic conditions .

科学研究应用

增强药物递送和治疗效果

- 二甲基亚砜 (DMSO) 的应用: DMSO 以其增强膜渗透性的能力而闻名,并已对其在改善药物递送系统中的作用进行了研究。其独特的特性使其成为一种有价值的溶剂和药物载体,如果在研究或治疗环境中需要类似的膜渗透能力,则可能与 2,2-二甲基-3-苯基氮丙啶相关 (Brayton,1986)。

光动力疗法 (PDT) 的增强

- 增强原卟啉 IX 积累的预处理: 研究探索了增强 PDT(一种可能通过像 2,2-二甲基-3-苯基氮丙啶这样的化合物进行补充的治疗方式)疗效的预处理方法,如果这些方法可以类似地用于调节生物途径或增强治疗效果 (Gerritsen 等,2008)。

CO2 的化学循环

- 化学循环成燃料:将 CO2 催化转化为有价值的燃料和化学品是一个重要的研究领域。鉴于 2,2-二甲基-3-苯基氮丙啶的化学性质,可以想象衍生物或相关化合物可以在催化过程中或作为更复杂分子的合成中间体发挥作用,从而有助于可持续性和 CO2 利用工作 (Centi 和 Perathoner,2009)。

安全和危害

未来方向

The future directions for the use of 2,2-Dimethyl-3-phenylaziridine could involve its use in the development of future macromolecular architectures . The resulting polymers from the polymerization of ring-strained nitrogen-containing monomers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

属性

IUPAC Name |

2,2-dimethyl-3-phenylaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEWPHXVKWPHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326162 | |

| Record name | NSC524930 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-phenylaziridine | |

CAS RN |

23040-89-3 | |

| Record name | 2,2-Dimethyl-3-phenylaziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023040893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC524930 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC524930 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3-phenylaziridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE39R8U77U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-](/img/structure/B3031213.png)